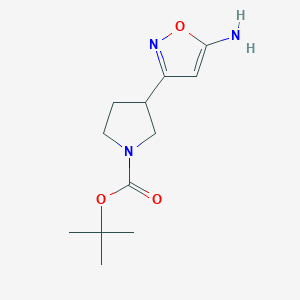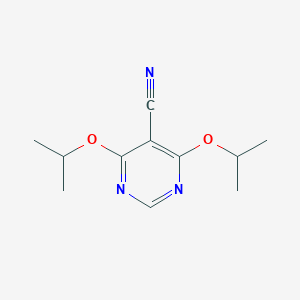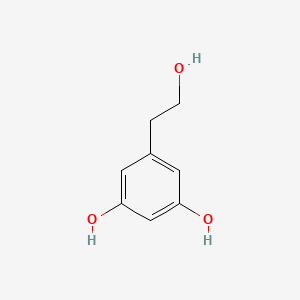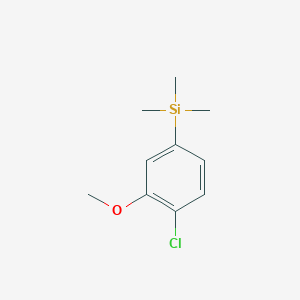
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is a chemical compound that features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and an isoxazole ring with an amino group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized and protected with a Boc group to prevent unwanted reactions during subsequent steps.
Construction of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving appropriate precursors.
Coupling of the Two Rings: The protected pyrrolidine and the isoxazole rings are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The amino group on the isoxazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or other oxidized derivatives.
Reduction: Can produce reduced forms of the compound with modified functional groups.
Substitution: Results in substituted derivatives with new functional groups attached to the isoxazole ring.
Aplicaciones Científicas De Investigación
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Affecting their activity and leading to various biological effects.
Modulate Signaling Pathways: Influencing cellular processes and responses.
Interact with Nucleic Acids: Potentially affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(1-Boc-3-pyrrolidinyl)-3-oxopropanoate
- ®-2-(1-Boc-3-pyrrolidinyl)acetic Acid
- 3-(1-Boc-3-pyrrolidinyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Uniqueness
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is unique due to its combination of a protected pyrrolidine ring and an isoxazole ring with an amino group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H19N3O3 |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-8(7-15)9-6-10(13)18-14-9/h6,8H,4-5,7,13H2,1-3H3 |
Clave InChI |
LAOZNPZNVHAIEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)



![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)


